Glucocerebrosides, Gaucher/'s spleen
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Overview
Description
EGS-21, also known as ethylene glycol bis(succinimidyl succinate), is a homobifunctional N-hydroxysuccinimide ester. This compound is widely used in biochemical research for its ability to crosslink proteins and other biomolecules. It is particularly valued for its membrane-permeable properties, making it useful for intracellular and intramembrane protein conjugation .
Mechanism of Action
- In the context of Gaucher disease , glucocerebrosides accumulate due to loss-of-function mutations in the GBA gene , which encodes the enzyme glucocerebrosidase (also known as acid beta-glucosylceramidase). This enzyme normally breaks down glucocerebrosides into glucose and ceramides inside lysosomes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
EGS-21 is synthesized through the reaction of ethylene glycol with succinic anhydride, followed by the introduction of N-hydroxysuccinimide (NHS) esters. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product, with temperatures maintained around room temperature to slightly elevated levels .
Industrial Production Methods
In industrial settings, the production of EGS-21 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
EGS-21 primarily undergoes nucleophilic substitution reactions due to the presence of NHS esters. These esters react with primary amines on proteins and other biomolecules to form stable amide bonds. The compound can also undergo hydrolysis, especially in the presence of water, leading to the formation of ethylene glycol and succinimide .
Common Reagents and Conditions
The most common reagents used with EGS-21 include primary amines, which react with the NHS esters. The reactions are typically carried out in aqueous buffers such as phosphate, carbonate/bicarbonate, HEPES, and borate buffers at pH levels between 7 and 9. It is important to avoid buffers containing primary amines like Tris or glycine, as they can quench the reaction .
Major Products
The major products formed from the reactions of EGS-21 with primary amines are covalent amide bonds, resulting in crosslinked proteins or other biomolecules. Hydrolysis of EGS-21 leads to the formation of ethylene glycol and succinimide .
Scientific Research Applications
EGS-21 has a wide range of applications in scientific research:
Chemistry: Used for crosslinking proteins and peptides, facilitating the study of protein-protein interactions and protein structure.
Biology: Employed in cell biology for labeling and tracking proteins within cells, as well as for studying cell surface receptors.
Medicine: Utilized in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfo-EGS: A water-soluble analog of EGS-21, containing sulfonate groups that enhance its solubility in aqueous solutions.
Disuccinimidyl suberate (DSS): Another NHS ester-based crosslinker with a different spacer arm length, affecting its crosslinking efficiency and specificity.
Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble crosslinker similar to Sulfo-EGS but with a different spacer arm length.
Uniqueness
EGS-21 is unique due to its membrane-permeable properties, making it particularly useful for intracellular and intramembrane protein conjugation. Its ability to form stable amide bonds with primary amines under mild conditions also sets it apart from other crosslinkers .
Properties
CAS No. |
85305-87-9 |
---|---|
Molecular Formula |
C48H93NO8 |
Molecular Weight |
812.3 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
InChI Key |
POQRWMRXUOPCLD-GZXCKHLVSA-N |
SMILES |
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Appearance |
Unit:25 mgPurity:98+%Physical solid |
Synonyms |
Glucosylceramide; Ceramide beta-D-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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